Cas no 1803669-49-9 (Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate)

Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate is a specialized pyridine derivative with a bromo and difluoromethyl substitution pattern, offering unique reactivity for synthetic applications. The presence of both amino and ester functional groups enhances its versatility as a building block in pharmaceutical and agrochemical synthesis. The difluoromethyl group contributes to improved metabolic stability and lipophilicity, while the bromo substituent facilitates further functionalization via cross-coupling reactions. This compound is particularly valuable in the development of heterocyclic scaffolds, enabling precise structural modifications. Its well-defined reactivity profile makes it a useful intermediate for researchers seeking to explore novel bioactive molecules or advanced material precursors.
Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate structure
1803669-49-9 structure
Product name:Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate
CAS No:1803669-49-9
MF:C10H11BrF2N2O2
MW:309.107348680496
CID:4853637

Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate
    • Inchi: 1S/C10H11BrF2N2O2/c1-2-17-7(16)4-5-3-6(11)10(14)15-8(5)9(12)13/h3,9H,2,4H2,1H3,(H2,14,15)
    • InChI Key: CGTWSXLLJSXLOT-UHFFFAOYSA-N
    • SMILES: BrC1=C(N)N=C(C(F)F)C(=C1)CC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 269
  • XLogP3: 2
  • Topological Polar Surface Area: 65.2

Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029069361-1g
Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate
1803669-49-9 97%
1g
$1,564.50 2022-04-02

Additional information on Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate

Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate (CAS No. 1803669-49-9)

Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate, with the CAS number 1803669-49-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its pyridine ring structure, which serves as a versatile scaffold for various functional groups. The presence of an amino group at position 2, a bromo substituent at position 3, and a difluoromethyl group at position 6, along with an ethyl acetate moiety at position 5, makes this molecule highly functionalized and potentially bioactive.

Recent studies have highlighted the potential of Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate in drug discovery, particularly in the development of anticancer agents. Researchers have explored its ability to inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases and histone deacetylases. The bromo and difluoromethyl groups are believed to play a critical role in enhancing the compound's bioactivity by improving its binding affinity to target proteins.

In addition to its pharmacological applications, this compound has also been investigated for its potential use in agrochemicals. The pyridine ring structure is known to exhibit pesticidal activity, and the substitution pattern in this molecule further enhances its effectiveness against various pests and pathogens. Recent experiments have demonstrated that Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate can act as a potent fungicide, protecting crops from fungal infections without causing significant harm to the environment.

The synthesis of Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the difluoromethyl group is particularly challenging and requires precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these conditions by employing palladium-catalyzed coupling reactions, which have significantly improved the overall efficiency of the synthesis process.

From an environmental perspective, understanding the fate and transport of Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under UV light, reducing its persistence in aquatic environments. However, further research is needed to evaluate its long-term effects on non-target organisms and soil microbiota.

In conclusion, Ethyl 2-amino-3-bromo-6-(difluoromethyl)pyridine-5-acetate (CAS No. 180366949) represents a promising compound with diverse applications across multiple industries. Its unique chemical structure and functional groups make it an attractive candidate for drug development, agrochemicals, and advanced materials. As research continues to uncover its full potential, this compound is expected to play a pivotal role in addressing some of the most pressing challenges in modern science.

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